molecular formula C6H14O7P+ B12088955 2-Propenoic acid,2-methyl-, 2-(phosphonooxy)ethyl ester

2-Propenoic acid,2-methyl-, 2-(phosphonooxy)ethyl ester

Cat. No.: B12088955
M. Wt: 229.14 g/mol
InChI Key: SCTFJABWOBEPCL-UHFFFAOYSA-O
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Description

2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester is an organic compound with the molecular formula C6H11O6P. It is a colorless, transparent liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is widely used in organic synthesis and as a crosslinking agent in polymer chemistry to enhance the properties of polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester typically involves the esterification of 2-methyl-2-propenoic acid with ethylene glycol phosphate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The general steps are as follows:

Industrial Production Methods

In industrial settings, the production of 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester follows similar steps but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester has numerous applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of copolymers and as a crosslinking agent to improve polymer properties.

    Biology: Employed in the preparation of biocompatible hydrogels for drug delivery systems and tissue engineering.

    Medicine: Utilized in the development of dental materials and bone cements due to its biocompatibility and adhesive properties.

    Industry: Applied in coatings, adhesives, and sealants to enhance durability and performance.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester involves its ability to undergo polymerization and crosslinking reactions. The presence of the phosphonooxy group allows it to form strong covalent bonds with other molecules, leading to the formation of stable and durable polymers. In biological systems, it interacts with cellular components to form biocompatible materials that can support cell growth and tissue regeneration .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate phosphate: Similar in structure but contains a hydroxyl group instead of a phosphonooxy group.

    Ethylene glycol methacrylate phosphate: Contains an ethylene glycol moiety similar to 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester.

    Methacrylic acid, ethyl ester: Similar in structure but lacks the phosphonooxy group.

Uniqueness

2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester is unique due to the presence of the phosphonooxy group, which imparts enhanced reactivity and the ability to form strong covalent bonds. This makes it particularly useful in applications requiring high durability and stability, such as in dental materials and industrial coatings .

Properties

Molecular Formula

C6H14O7P+

Molecular Weight

229.14 g/mol

IUPAC Name

dihydroxy(oxo)phosphanium;ethane-1,2-diol;2-methylprop-2-enoic acid

InChI

InChI=1S/C4H6O2.C2H6O2.HO3P/c1-3(2)4(5)6;3-1-2-4;1-4(2)3/h1H2,2H3,(H,5,6);3-4H,1-2H2;(H-,1,2,3)/p+1

InChI Key

SCTFJABWOBEPCL-UHFFFAOYSA-O

Canonical SMILES

CC(=C)C(=O)O.C(CO)O.O[P+](=O)O

Origin of Product

United States

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